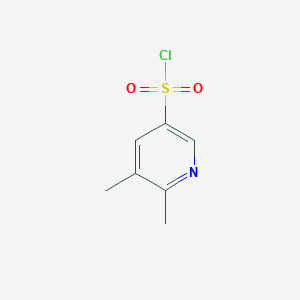

5,6-Dimethylpyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethylpyridine-3-sulfonyl chloride, also known as DMPSC, is an organic compound widely used in scientific research and industry. It has a CAS Number of 1781875-71-5 and a molecular weight of 205.66 .

Synthesis Analysis

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

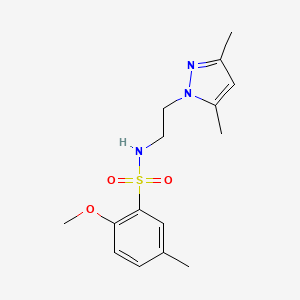

The molecular formula of 5,6-Dimethylpyridine-3-sulfonyl chloride is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 .Chemical Reactions Analysis

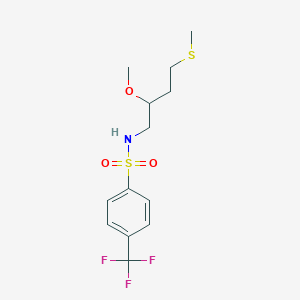

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This conversion included stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .Physical And Chemical Properties Analysis

5,6-Dimethylpyridine-3-sulfonyl chloride has a molecular weight of 205.66 .Scientific Research Applications

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides

5,6-Dimethylpyridine-3-sulfonyl chloride is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The process involves diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

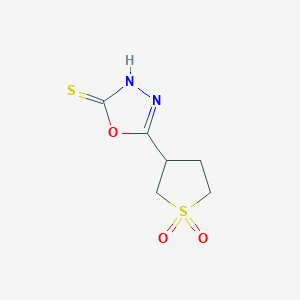

Production of Pyridine-3-Sulfonic Acids

This compound is also used in the production of pyridine-3-sulfonic acids . The synthesized pyridine-3-sulfonyl chlorides are hydrolyzed to form sulfonic acids .

Creation of Sulfonyl Amides

5,6-Dimethylpyridine-3-sulfonyl chloride can be converted into sulfonyl amides . For instance, 2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride reacted with aqueous ammonia to produce sulfonyl amide .

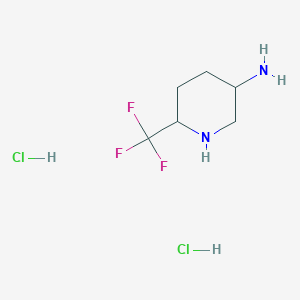

Intermediates for Technical and Pharmaceutical Compounds

Aromatic and heteroaromatic sulfonic acids, which can be synthesized from this compound, are important intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Pharmaceuticals

Sulfonic acid derivatives such as aryl- and hetarylsulfonyl amides, which can be synthesized from this compound, find use as pharmaceuticals .

Plant Growth Regulators

These sulfonic acid derivatives also find use as plant growth regulators .

Herbicides

In addition, these derivatives are used in the production of herbicides .

Industrial Use

properties

IUPAC Name |

5,6-dimethylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFHTRGPXTRGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethylpyridine-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)